molecular formula C9H17N3O3S2 B2375379 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1788542-94-8

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2375379
CAS RN: 1788542-94-8
M. Wt: 279.37
InChI Key: DPCZWRBFNSSKKM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has shown potential as a therapeutic agent in the treatment of hypertension, cancer, and ischemic diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis of derivatives that have been evaluated for biological activities, such as cyclooxygenase-2 (COX-2) inhibition, which is significant in the treatment of inflammation and related diseases. For instance, a study by Penning et al. (1997) discusses the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying potent and selective inhibitors of COX-2, which led to the development of celecoxib, a drug used in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Activity

El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which underwent various reactions to produce compounds with potential antimicrobial properties. This research highlights the compound's role in developing new antimicrobials (El‐Emary et al., 2002).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study by Ozmen Ozgun et al. (2019) synthesized compounds incorporating the pyrazoline and sulfonamide pharmacophores, showing inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity. These compounds hold potential for developing new therapeutic agents targeting various diseases, including glaucoma and neurodegenerative disorders (Ozmen Ozgun et al., 2019).

Drug Metabolism Studies

The compound also finds application in drug metabolism studies, where it serves as a substrate for biocatalytic processes. For example, Zmijewski et al. (2006) used a microbial-based system to produce mammalian metabolites of LY451395, a potentiator of AMPA receptors, to support structure characterization by NMR. This approach demonstrates the compound's utility in generating sufficient quantities of drug metabolites for analytical and characterization purposes (Zmijewski et al., 2006).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S2/c1-9(13,7-16-3)6-11-17(14,15)8-4-10-12(2)5-8/h4-5,11,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZWRBFNSSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide

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